
2-(4-Chloro-3-fluorophenyl)oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-fluorophenyl)oxolan-3-amine is an organic compound with the molecular formula C10H11ClFNO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)oxolan-3-amine typically involves the reaction of 4-chloro-3-fluoroaniline with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the oxirane ring, leading to the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-fluorophenyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxo derivatives of the oxolane ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-(4-Chloro-3-fluorophenyl)oxolan-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-3-fluorophenyl)tetrahydrofuran-3-amine
- 2-(4-Chloro-3-fluorophenyl)oxirane
- 2-(4-Chloro-3-fluorophenyl)pyrrolidine
Uniqueness
2-(4-Chloro-3-fluorophenyl)oxolan-3-amine is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents on the aromatic ring and the oxolane ring
Propriétés
Formule moléculaire |
C10H11ClFNO |
|---|---|
Poids moléculaire |
215.65 g/mol |
Nom IUPAC |
2-(4-chloro-3-fluorophenyl)oxolan-3-amine |
InChI |
InChI=1S/C10H11ClFNO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2 |
Clé InChI |
ILGZVSPVFCLHES-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C1N)C2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


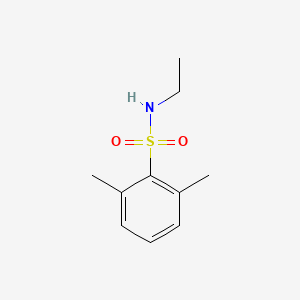
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)
![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)
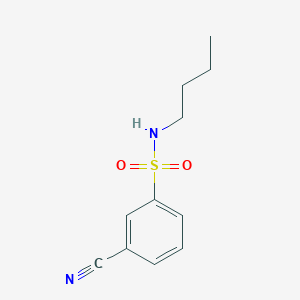
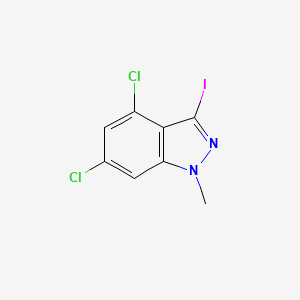
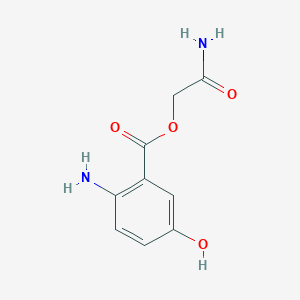



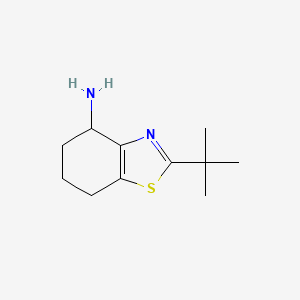
![8-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13088483.png)
![Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13088497.png)
![6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13088503.png)
![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)
